molecular formula C20H14FN3O3S B2914103 N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-37-3

N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2914103
CAS No.: 852134-37-3
M. Wt: 395.41
InChI Key: WBOSHLDRKFDBRQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzodioxole, a fluorophenyl group, and an imidazothiazole group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole. The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the imidazothiazole is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the benzodioxole and fluorophenyl groups suggests potential for aromatic interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzodioxole and the electron-withdrawing fluorophenyl group. The imidazothiazole could potentially act as a base or nucleophile in certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Synthesis Techniques : Research has shown novel synthesis methods for derivatives of benzimidazole, benzoxazole, and benzothiazole, which are related to the compound . These techniques include methods like aquatic reaction and intramolecular cyclization processes, contributing to advancements in synthetic chemistry and the development of new compounds (Boeini & Najafabadi, 2009), (Wang et al., 2008).

  • Photophysical and Antimicrobial Studies : Studies have been conducted on the photophysical properties and antimicrobial activities of similar compounds, providing insights into their potential applications in fields like phototherapy and drug development (Padalkar et al., 2014), (Sindhe et al., 2016).

Biological and Pharmaceutical Research

  • Anticancer and Antiproliferative Activities : Research has shown that some derivatives exhibit significant anticancer and antiproliferative activities, suggesting the potential use of similar compounds in cancer treatment. This includes studies on their effect on various cancer cell lines and their interactions with DNA (Gaikwad et al., 2019), (Cindrić et al., 2017).

  • Development of Radiotracers : Studies on compounds with similar structures have been done in the development of radiotracers for clinical applications, indicating potential uses in diagnostic imaging and research (Ohkubo et al., 2021).

Other Applications

  • Fluorescent Sensors and Photoreactions : Compounds similar to the one have been developed as fluorescent sensors, with studies focusing on their solvatochromic behavior and emission properties. This suggests potential applications in sensing technologies and photonics (Suman et al., 2019), (Mahran et al., 1983).

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c1-11-18(19(25)22-14-6-7-16-17(8-14)27-10-26-16)28-20-23-15(9-24(11)20)12-2-4-13(21)5-3-12/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOSHLDRKFDBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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